molecular formula C10H10BrN3S B5570525 5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole

5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole

Cat. No.: B5570525
M. Wt: 284.18 g/mol
InChI Key: CYEKKFAPBRFDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10BrN3S and its molecular weight is 284.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.97788 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Activities

Research has shown the synthesis and characterization of azomethine derivatives of triazole, indicating potential antitumor activity. These compounds, including those with 5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole structure, react with copper(I) and zinc(II) salts, forming complexes with potential antitumor properties (Ghammamy & Sedaghat, 2013). Additionally, the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives has been explored for their anticancer activity against various cancer cell lines, revealing that certain derivatives exhibit significant anticancer potential (Bekircan et al., 2008).

Diuretic Activities

A study on 1,2,4-triazole derivatives has highlighted their diuretic and antidiuretic effects, demonstrating the potential for these compounds in medical applications related to excretory function enhancement (Kravchenko, 2018).

Insecticidal Activity

The synthesis of tetrazole-linked triazole derivatives has been investigated for insecticidal activity, with several compounds showing significant effects against Plodia interpunctella, indicating their potential use in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Antimicrobial Activities

Several studies have focused on the synthesis and antimicrobial evaluation of triazole derivatives. For example, the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives has demonstrated antimicrobial activity against various strains of bacteria and fungi, highlighting the potential of these compounds in treating microbial infections (Kaneria et al., 2016).

Antioxidant Activities

The antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives has been conducted, with some compounds exhibiting potent antioxidant activity. This suggests their potential application in mitigating oxidative stress-related conditions (Maddila et al., 2015).

Corrosion Inhibition

Research into the use of triazole derivatives for corrosion inhibition of mild steel in acidic mediums has shown promising results. Two triazole derivatives were found to be effective inhibitors, potentially useful in protecting metal surfaces from corrosion (Merimi et al., 2019).

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c1-7-12-10(14-13-7)15-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEKKFAPBRFDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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